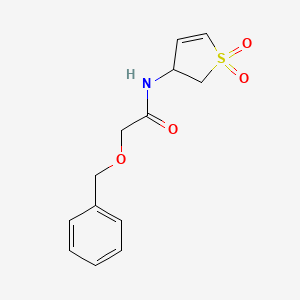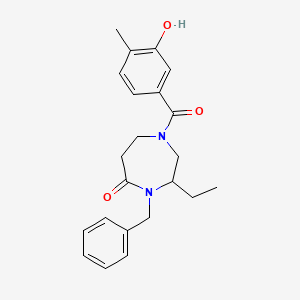![molecular formula C16H21ClN2O5S2 B5334554 2-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5334554.png)
2-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid is a complex organic compound that features a combination of a piperazine ring, a thiophene ring, and a cyclohexane carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a sulfonyl group derived from 5-chlorothiophene-2-sulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Cyclohexane Carboxylic Acid Derivative: The cyclohexane carboxylic acid moiety is prepared separately, often through a Friedel-Crafts acylation reaction.
Coupling Reaction: The final step involves coupling the piperazine derivative with the cyclohexane carboxylic acid derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the piperazine ring suggests possible activity as a central nervous system agent, while the thiophene ring could contribute to antimicrobial properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its multi-functional groups allow for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid would depend on its specific application. In a pharmaceutical context, it could interact with various molecular targets such as enzymes or receptors. The piperazine ring might bind to neurotransmitter receptors, while the thiophene ring could interact with microbial enzymes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-({4-[(5-Methylthiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl
2-({4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid: Similar structure but with a bromine atom instead of chlorine.
Eigenschaften
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazine-1-carbonyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O5S2/c17-13-5-6-14(25-13)26(23,24)19-9-7-18(8-10-19)15(20)11-3-1-2-4-12(11)16(21)22/h5-6,11-12H,1-4,7-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVQKDGHVWARPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5334475.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[methyl(propyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5334481.png)
![(E)-3-(2,3-dimethoxyphenyl)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5334484.png)
![1-(4-Chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine](/img/structure/B5334486.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5334487.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5334505.png)
![4-(2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5334516.png)
![4-[2-(4-fluorophenyl)morpholin-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B5334523.png)
![N~1~-(1-PHENYLETHYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE](/img/structure/B5334529.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-methylbenzamide](/img/structure/B5334531.png)

![3-methyl-7-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5334546.png)
![ethyl 7-amino-6-cyano-4-oxo-3-(4-pyridinyl)-8-(4-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5334557.png)
